(R)-2,2,2-Trifluoro-1-phenylethanamine

Chiral derivatization 19F NMR spectroscopy Enantiomeric purity analysis

Select enantiopure (R)-2,2,2-Trifluoro-1-phenylethanamine (CAS 22038-85-3) for asymmetric synthesis, chiral derivatization, and pharmacological studies where stereochemistry dictates target engagement. The (R)-configuration ensures consistent diastereomeric signal separation (0.05–0.09 ppm) in 19F NMR ee determination, unlike racemic material which confounds quantification. Use as a chiral building block for ligands, catalysts, or pharmaceutical intermediates demanding ≥98% purity. Avoid (S)-enantiomer or racemate substitution that alters stereochemical outcomes.

Molecular Formula C8H8F3N
Molecular Weight 175.15 g/mol
CAS No. 22038-85-3
Cat. No. B152240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2,2-Trifluoro-1-phenylethanamine
CAS22038-85-3
Molecular FormulaC8H8F3N
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(F)(F)F)N
InChIInChI=1S/C8H8F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7H,12H2/t7-/m1/s1
InChIKeyDZCAUMADOBDJJH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2,2,2-Trifluoro-1-phenylethanamine (CAS 22038-85-3) – Chiral Trifluoromethyl Amine Building Block


(R)-2,2,2-Trifluoro-1-phenylethanamine (CAS 22038-85-3) is a chiral primary amine characterized by a trifluoromethyl group adjacent to a stereogenic benzylic center, with the molecular formula C8H8F3N and a molecular weight of 175.15 g/mol [1]. This compound serves as a versatile chiral building block and derivatizing agent in asymmetric synthesis and medicinal chemistry, with commercial availability typically at ≥98% purity . Its enantiomeric counterpart, (S)-2,2,2-Trifluoro-1-phenylethanamine (CAS 62197-94-8), and the racemate (CAS 51586-24-4) are the most direct comparators for scientific selection.

Why Racemic or Opposite Enantiomer Substitution of (R)-2,2,2-Trifluoro-1-phenylethanamine Compromises Stereochemical Integrity


In chiral chemistry applications, substitution of the (R)-enantiomer (CAS 22038-85-3) with the racemate (CAS 51586-24-4) or the (S)-enantiomer (CAS 62197-94-8) fundamentally alters stereochemical outcomes. The trifluoromethyl group adjacent to the chiral center confers distinct electronic and steric properties that are configuration-dependent, rendering inter-enantiomer exchange inappropriate for asymmetric synthesis protocols, chiral resolution studies, and pharmacological evaluations where stereochemistry dictates target engagement [1]. The quantitative evidence below demonstrates specific performance metrics that are contingent upon enantiopure (R)-configuration material.

Product-Specific Quantitative Evidence: (R)-2,2,2-Trifluoro-1-phenylethanamine (CAS 22038-85-3) vs. Comparators


19F NMR Diastereomeric Non-Equivalence for Enantiomeric Purity Determination of α-Substituted Acids

The (R)-enantiomer serves as a chiral derivatizing agent that enables determination of enantiomeric purity of α-substituted acids via 19F NMR spectroscopy. Derivatization produces diastereomeric amides whose 19F NMR signals exhibit a measurable non-equivalence range of 0.05–0.09 ppm [1]. This separation is sufficient for integration and quantitation of enantiomeric ratios. Racemic material would generate a 1:1 mixture of diastereomers with overlapping signals, obscuring accurate quantitation; the (S)-enantiomer would invert the stereochemical correlation of signal assignment.

Chiral derivatization 19F NMR spectroscopy Enantiomeric purity analysis

Enantioselective Enzymatic Resolution Yields Optically Active (R)-Enantiomer with Pseudomonas fluorescens Lipase

Resolution of racemic 2,2,2-trifluoro-1-phenylethylamine was achieved using Pseudomonas fluorescens lipase via enantioselective alcoholysis of its chloroacetamide derivative [1]. The enzymatic method selectively produced the optically active (R)-enantiomer, though quantitative enantiomeric excess (ee) values were not reported in the abstract. The racemate serves as the starting material for this resolution; without the enzymatic step, the material remains a 1:1 enantiomeric mixture.

Enzymatic resolution Chiral amine synthesis Lipase catalysis

Palladium-Catalyzed Diastereoselective Synthesis of Chiral 2,2,2-Trifluoro-1-phenylethylamines

A palladium-catalyzed diastereoselective hydrogenation-hydrogenolysis approach produced chiral 2,2,2-trifluoro-1-phenylethylamines in 90–93% enantiomeric excess (ee) and 50–55% yield [1]. This method utilizes a chiral auxiliary approach rather than resolution of a pre-formed racemate, providing a direct route to enantioenriched material.

Asymmetric catalysis Hydrogenation Chiral amine synthesis

Industrial-Scale Preparation Method for (R)-2,2,2-Trifluoro-1-phenylethylamine Hydrochloride

Patent CN116514665B discloses a preparation method for (R)-2,2,2-trifluoro-1-phenylethylamine hydrochloride that employs asymmetric reduction and HCl salification, with claimed advantages of safety, environmental compatibility, and suitability for large-scale production [1]. The method starts from 2,2,2-trifluoro-1-phenylethanone and proceeds through amination and asymmetric reduction steps.

Process chemistry Asymmetric synthesis GMP manufacturing

Validated Application Scenarios for (R)-2,2,2-Trifluoro-1-phenylethanamine (CAS 22038-85-3)


Chiral Derivatizing Agent for 19F NMR Enantiomeric Purity Determination

Researchers quantifying enantiomeric purity of α-substituted carboxylic acids can employ (R)-2,2,2-Trifluoro-1-phenylethanamine as a chiral derivatizing agent. Following amide formation, 19F NMR analysis reveals diastereomeric signal separation of 0.05–0.09 ppm, enabling integration-based ee determination [1]. The enantiopure (R)-configuration is essential for consistent stereochemical correlation of NMR signals; use of racemic material would confound quantitation due to overlapping diastereomeric peaks.

Enantiopure Chiral Building Block for Asymmetric Synthesis

Synthetic chemists pursuing asymmetric transformations require enantiopure (R)-2,2,2-Trifluoro-1-phenylethanamine as a building block for constructing chiral ligands, catalysts, or pharmaceutical intermediates [1]. The compound's benzylic amine functionality and electron-withdrawing CF3 group impart distinct electronic properties that influence both reactivity and downstream stereochemical outcomes. Material meeting ≥98% purity specification, as available commercially [2], is appropriate for these applications.

Enzymatic Resolution Studies Involving Fluorinated Chiral Amines

Investigators studying lipase-catalyzed kinetic resolutions of fluorinated amines can utilize the racemate (CAS 51586-24-4) as substrate and the (R)-enantiomer as an authentic standard for chiral HPLC method development or for confirming the stereochemical outcome of enzymatic reactions [1]. The (R)-enantiomer serves as a reference for retention time and elution order calibration.

Process Development for Large-Scale Chiral Amine Production

Process chemists scaling asymmetric syntheses of trifluoromethylated chiral amines can reference the palladium-catalyzed diastereoselective method achieving 90–93% ee [1] and the patented industrial preparation route for the hydrochloride salt [2] as benchmarks for yield and enantioselectivity when developing in-house manufacturing protocols for (R)-2,2,2-Trifluoro-1-phenylethanamine.

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